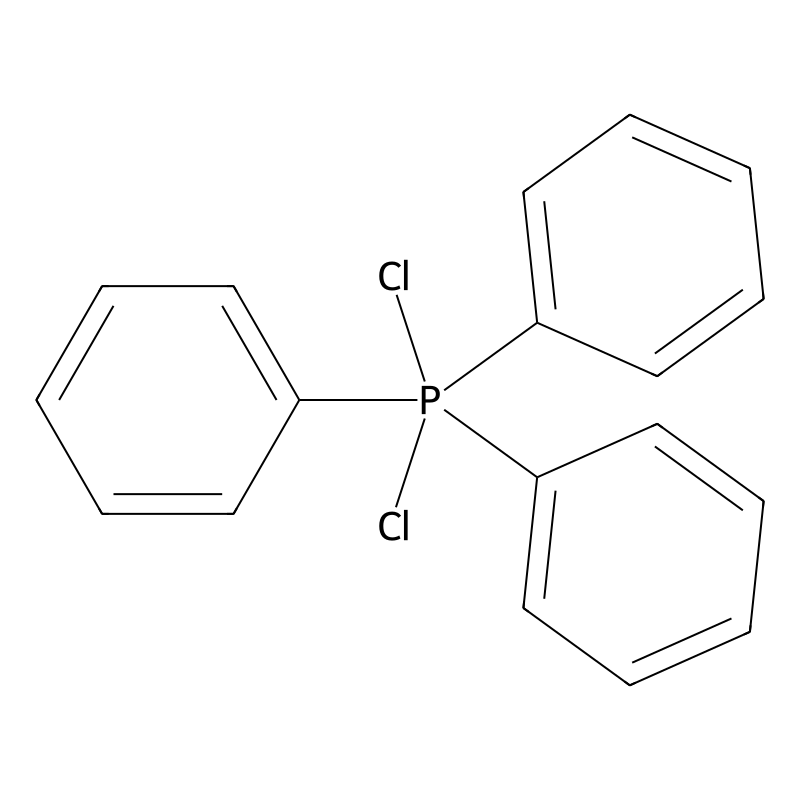Dichlorotriphenylphosphorane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis:
Nucleophilic Substitution
Ph3PCl2 acts as a strong chlorinating agent due to the presence of good leaving chloride groups. It readily reacts with various nucleophiles (electron-rich species) to form new carbon-chlorine bonds. This application is crucial in synthesizing various organic molecules, including pharmaceuticals, agrochemicals, and advanced materials .
Phosphonium Salt Formation
Ph3PCl2 can react with various Lewis acids to generate phosphonium salts, which are important intermediates in organic synthesis. These salts can further participate in various reactions, such as Wittig reactions and Staudinger reactions, for the construction of complex organic molecules .
Inorganic Chemistry:
Ligand Synthesis
Ph3PCl2 is a valuable precursor for the synthesis of phosphine ligands, which are widely used in coordination chemistry to bind metal centers in various catalysts and functional materials. The triphenylphosphine group (Ph3P) in Ph3PCl2 provides good steric and electronic properties, making it a versatile ligand for diverse applications .
Metal Halide Activation
Ph3PCl2 can act as a Lewis base, readily complexing with metal halides to activate them for further reactions. This activation process is crucial in various areas of inorganic chemistry, such as homogeneous catalysis and the synthesis of organometallic compounds .
Material Science:
- Precursor for Functional Materials: Ph3PCl2 can be used as a precursor for the synthesis of various functional materials, such as conducting polymers and flame retardants. The triphenylphosphine group can introduce specific functionalities and improve the material's properties, making it valuable for various technological applications .
Dichlorotriphenylphosphorane is an organophosphorus compound with the chemical formula . It is characterized by its phosphonium structure and is often utilized as a reagent in organic synthesis. This compound exhibits a melting point of approximately 85 °C (decomposing) and is soluble in solvents such as chloroform and dichloromethane . Its unique properties make it a valuable tool in various
Ph3PCl2 functions as a Lewis acid due to the electron-deficient phosphorus atom. During chlorination reactions, one of the chlorine atoms acts as a leaving group, attacking the nucleophilic functional group on the substrate and transferring the chlorine atom. The resulting Ph3PCl intermediate readily picks up an oxygen atom from the solvent to form Ph3PO (triphenylphosphine oxide) [].
- Formation of Ketones: It acts as a condensation reagent, facilitating the conversion of carboxylic acids and Grignard reagents into ketones .
- Chlorination Reactions: The compound can react with bis(trimethylsilyl) peroxide to yield chlorinated products, showcasing its utility in chlorination processes .
- Wittig Reaction: It is also employed in the Wittig reaction, where it helps generate alkenes from carbonyl compounds .
Dichlorotriphenylphosphorane can be synthesized through several methods:
- Chlorination of Triphenylphosphine: The most common synthesis route involves the reaction of triphenylphosphine with chlorine gas:This reaction typically occurs in solution to ensure proper stoichiometry .
- Reaction with Iodobenzene Dichloride: Another method involves the reaction of iodobenzene dichloride with triphenylphosphine .
- Chlorination of Triphenylphosphine Oxide: This method utilizes phosphorus trichloride to chlorinate triphenylphosphine oxide, following Grignard's original synthesis approach from 1931 .
Dichlorotriphenylphosphorane has diverse applications in organic chemistry:
- Synthesis of Organic Compounds: It is widely used for synthesizing various organic compounds, including ketones and alkenes.
- Chlorinating Agent: The compound serves as an effective chlorinating agent for converting alcohols and ethers into alkyl chlorides .
- Reagent in Organometallic Chemistry: Its ability to facilitate reactions involving organometallic compounds highlights its importance in this field .
Studies on the interactions of dichlorotriphenylphosphorane with other reagents have shown promising results. For example, its reaction with bis(trimethylsilyl) peroxide leads to chlorinated products, indicating its role as a reactive intermediate in various chemical transformations . Further research could elucidate more about its reactivity patterns and potential applications.
Dichlorotriphenylphosphorane shares similarities with several other organophosphorus compounds. Here are some notable comparisons:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Triphenylphosphine | Base for synthesizing dichlorotriphenylphosphorane | |
| Triphenylphosphine oxide | Precursor for dichlorotriphenylphosphorane synthesis | |
| Triphenylphosphine dichloride | Chlorinating agent widely used in organic reactions |
Dichlorotriphenylphosphorane is unique due to its dual role as both a reagent and an intermediate in various synthetic pathways, distinguishing it from similar compounds that may serve more singular functions.
XLogP3
GHS Hazard Statements
H228 (88.37%): Flammable solid [Danger Flammable solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Corrosive








